molecular formula C22H20N2O2S B7857629 N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide

N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide

Cat. No.: B7857629
M. Wt: 376.5 g/mol
InChI Key: GYZVCZIFOZJIOO-UHFFFAOYSA-N
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Description

N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide is a complex organic compound with the molecular formula C22H20N2O2S. This compound features a unique structure combining an indole moiety, a thiophene ring, and a benzoyl group, making it an interesting subject for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide typically involves multi-step organic reactionsSpecific reagents and conditions, such as the use of SnCl2 and NaOAc in THF, are employed to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes involving indole and thiophene derivatives.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The indole and thiophene moieties can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide is unique due to its combination of indole, thiophene, and benzoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[[1-(3-methylbenzoyl)-2,3-dihydroindol-5-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-15-4-2-5-18(12-15)22(26)24-10-9-17-13-16(7-8-19(17)24)14-23-21(25)20-6-3-11-27-20/h2-8,11-13H,9-10,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZVCZIFOZJIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC3=C2C=CC(=C3)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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